molecular formula C37H31IN4O4S3 B12105922 Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide

Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide

Cat. No.: B12105922
M. Wt: 818.8 g/mol
InChI Key: UWZQMHWQQFTDMH-UHFFFAOYSA-N
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Description

Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate;iodide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide involves several steps. The synthetic route typically starts with the preparation of the benzhydryl core, followed by the introduction of the thiazole and pyridinium moieties. The final step involves the iodide salt formation. Reaction conditions often include the use of anhydrous solvents, inert atmospheres, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyridinium moieties play a crucial role in these interactions, often involving hydrogen bonding, van der Waals forces, and electrostatic interactions .

Comparison with Similar Compounds

Similar compounds include other benzhydryl derivatives and thiazole-containing molecules. Compared to these, Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C37H31IN4O4S3

Molecular Weight

818.8 g/mol

IUPAC Name

benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide

InChI

InChI=1S/C37H30N4O4S3.HI/c1-40-19-17-25(18-20-40)28-22-47-37(38-28)48-29-23-46-35-31(39-30(42)21-24-11-5-2-6-12-24)34(43)41(35)32(29)36(44)45-33(26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-20,22,31,33,35H,21,23H2,1H3;1H

InChI Key

UWZQMHWQQFTDMH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CSC(=N2)SC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CC=C5)SC3)C(=O)OC(C6=CC=CC=C6)C7=CC=CC=C7.[I-]

Origin of Product

United States

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